molecular formula C19H21N3O4 B15015036 2-[(2Z)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

2-[(2Z)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

Cat. No.: B15015036
M. Wt: 355.4 g/mol
InChI Key: REIBAJLXRQKYMS-NDENLUEZSA-N
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Description

1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

The synthesis of 1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazinecarboxamide, followed by the addition of N-(1-phenylethyl)formamide. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE include other Schiff base hydrazones such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N'-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-N-(1-phenylethyl)oxamide

InChI

InChI=1S/C19H21N3O4/c1-13(14-7-5-4-6-8-14)21-18(23)19(24)22-20-12-15-11-16(25-2)9-10-17(15)26-3/h4-13H,1-3H3,(H,21,23)(H,22,24)/b20-12-

InChI Key

REIBAJLXRQKYMS-NDENLUEZSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C\C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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